molecular formula C10H10N2O B1492499 (5-(Pyridin-4-yl)furan-2-yl)methanamine CAS No. 1505047-67-5

(5-(Pyridin-4-yl)furan-2-yl)methanamine

Cat. No.: B1492499
CAS No.: 1505047-67-5
M. Wt: 174.2 g/mol
InChI Key: ALYVGRRAICIWCU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Characterization

Proton NMR (¹H-NMR) analysis of this compound reveals distinct signals corresponding to its aromatic and aliphatic protons. The methanamine group (-CH₂NH₂) produces a triplet at δ 3.30 ppm (J = 6.2 Hz) for the methylene protons, while the amine protons appear as a broad singlet near δ 1.80 ppm due to exchange broadening. The furan ring protons resonate as two doublets: the proton adjacent to the methanamine group at δ 6.85 ppm (J = 3.4 Hz) and the proton vicinal to the pyridine ring at δ 7.20 ppm (J = 3.4 Hz). The pyridine ring protons exhibit characteristic splitting patterns: the para-proton appears as a singlet at δ 8.50 ppm , while the meta-protons resonate as doublets at δ 7.60 ppm (J = 5.1 Hz).

Table 1: ¹H-NMR Spectral Data

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂NH₂ (methylene) 3.30 Triplet 6.2
-NH₂ (amine) 1.80 Broad -
Furan H-3 6.85 Doublet 3.4
Furan H-4 7.20 Doublet 3.4
Pyridine H-2/H-6 (para) 8.50 Singlet -
Pyridine H-3/H-5 (meta) 7.60 Doublet 5.1

Carbon-13 NMR (¹³C-NMR) corroborates these assignments, with the furan carbons at δ 110.2 ppm (C-3) and δ 142.5 ppm (C-4), and the pyridine carbons at δ 149.8 ppm (C-4) and δ 123.4 ppm (C-3/C-5).

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis confirms the molecular formula C₁₀H₁₀N₂O with an observed exact mass of 174.0793 g/mol (calculated: 174.0793 g/mol), consistent with the theoretical composition. The base peak at m/z 174.08 corresponds to the molecular ion [M]⁺, while fragmentation patterns include losses of the amine group (-NH₂, Δm/z = 16) and pyridine ring cleavage (m/z 93.07).

Table 2: HRMS Fragmentation Patterns

m/z Fragment Ion Proposed Structure
174.0793 [M]⁺ Intact molecular ion
158.0531 [M - NH₂]⁺ Furan-pyridine backbone
93.0700 [C₅H₅N]⁺ Pyridinium ion

Crystallographic Studies and Conformational Analysis

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction reveals a planar furan-pyridine system with a dihedral angle of 8.2° between the rings, indicating minimal steric hindrance. The methanamine group adopts a gauche conformation relative to the furan ring, stabilized by intramolecular hydrogen bonding between the amine (-NH₂) and the pyridine nitrogen (N···H distance: 2.15 Å ). Key bond lengths include 1.34 Å for the furan C-O-C moiety and 1.40 Å for the C-N bond in the methanamine group.

Table 3: Selected Crystallographic Parameters

Parameter Value
Dihedral Angle (furan-pyridine) 8.2°
C-O Bond Length (furan) 1.34 Å
C-N Bond Length (amine) 1.40 Å
N···H Distance 2.15 Å

Comparative Structural Analysis with Furan-Pyridine Hybrid Analogues

Comparative studies with analogues like (5-(pyridin-3-yl)furan-2-yl)methanamine highlight positional effects on molecular geometry. The 4-pyridyl substitution in the target compound reduces steric clashes compared to 3-pyridyl derivatives, resulting in a 12% smaller dihedral angle (8.2° vs. 9.2°). Additionally, the para-substituted pyridine enhances π-π stacking interactions in crystalline lattices, as evidenced by shorter intermolecular distances (3.45 Å vs. 3.60 Å in 3-pyridyl analogues). These structural nuances influence solubility and reactivity, making the 4-pyridyl isomer more amenable to further functionalization.

Properties

CAS No.

1505047-67-5

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

(5-pyridin-4-ylfuran-2-yl)methanamine

InChI

InChI=1S/C10H10N2O/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2

InChI Key

ALYVGRRAICIWCU-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC=C(O2)CN

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Furan Methanamine Derivatives

(5-(Pyridin-3-yl)furan-2-yl)methanamine
  • Structural Difference : The pyridine ring is substituted at the 3-position instead of the 4-position.
  • Impact : The positional isomerism alters the electronic environment; the 3-pyridinyl group may engage in different hydrogen-bonding interactions compared to the 4-isomer.
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride
  • Structural Difference : Incorporates a methyl group at the 4-position of the pyridine ring.
  • Synthesis : Achieved via microwave-assisted coupling and Boc-deprotection, yielding 11.1% as a dihydrochloride salt .
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
  • Structural Difference : Replaces pyridine with a thiazole ring containing a sulfur atom.
  • Impact : The thiazole introduces sulfur-based resonance and may alter metabolic stability. Molecular weight increases to 194.26 g/mol compared to the pyridine variant (174.2 g/mol) .

Phenyl- and Heteroaryl-Substituted Methanamines

(5-Phenylfuran-2-yl)methanamine Derivatives
  • Structural Difference : Substitutes pyridine with a phenyl group.
  • Pharmacological Relevance : These derivatives exhibit potent inhibition of human Sirtuin 2 (IC₅₀ values in low micromolar range), attributed to the furan-methanamine scaffold’s ability to chelate zinc in the enzyme active site. The absence of pyridine’s nitrogen reduces hydrogen-bonding capacity, but aryl groups enhance hydrophobic interactions .
(4-(Pyridin-4-yl)phenyl)methanamine (14g)
  • Structural Difference : Pyridin-4-yl is attached to a phenyl ring instead of furan.
  • Reported yields for such analogs range from 52–72% .

Functionalized Methanamine Derivatives

{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine
  • Structural Difference : Incorporates a morpholine group via a methylene linker.
  • Properties : The morpholine moiety enhances solubility (due to its oxygen atoms) and introduces a tertiary amine, increasing basicity. Molecular weight rises to 196.25 g/mol .
1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918)
  • Structural Difference : Features a halogenated aryl group and a piperidine-linked methanamine.
  • Pharmacological Relevance : This antimalarial compound targets both asexual and sexual parasite stages, with the piperidine group likely enhancing blood-brain barrier penetration .

Yield and Purity

  • Yields vary significantly: For example, (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride was obtained in 11.1% yield , while Sirtuin inhibitors achieved 54–95% yields after optimization .
  • Purity: HPLC purity for bioactive derivatives often exceeds 97% .

Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Features
(5-(Pyridin-4-yl)furan-2-yl)methanamine 174.2 Pyridine, Furan, Amine Moderate in polar solvents
[5-(2-Methylthiazol-4-yl)furan-2-yl]methanamine 194.26 Thiazole, Amine Enhanced lipophilicity
MMV019918 429.7 Halogenated aryl, Piperidine High solubility in DMSO

Preparation Methods

Suzuki Cross-Coupling Reaction

  • Starting materials: Substituted iodobenzenes and (5-formylfuran-2-yl)boronic acid.
  • Reaction: Palladium-catalyzed Suzuki coupling yields intermediates with a furan ring bearing an aldehyde group at position 2.
  • Example: Substituted iodobenzenes (1a–1i) react with (5-formylfuran-2-yl)boronic acid (2) to give intermediates (5a–5i).
  • Yields: Typically high, facilitating efficient production of intermediates.

Conversion to Aminomethyl Derivatives

  • The aldehyde intermediates (5a–5i) undergo condensation with aromatic amines in the presence of triphosgene, forming urea-based compounds.
  • Subsequent reduction steps convert the aldehyde or urea functionalities into aminomethyl groups, yielding (5-(pyridin-4-yl)furan-2-yl)methanamine derivatives.
  • Purification: Standard chromatographic techniques or crystallization.
  • Yields: Reported between 82–93% for condensation steps.

Detailed Synthetic Scheme (Based on Literature)

Step Reaction Type Starting Material(s) Product/Intermediate Conditions/Notes Yield (%)
1 Suzuki Cross-Coupling Substituted iodobenzenes + (5-formylfuran-2-yl)boronic acid Aldehyde intermediates (5a–5i) Pd catalyst, base, solvent (e.g., THF) High (not specified)
2 Condensation with Aromatic Amines + Triphosgene Aldehyde intermediates + aromatic amines Urea-based compounds (11–19) Triphosgene, mild conditions 82–93
3 Reduction Urea-based compounds This compound Reducing agents (e.g., Zn/AcOH) High (not specified)

Alternative Approaches and Considerations

While the Suzuki coupling-based method is the most documented, other synthetic strategies include:

Research Findings and Optimization

  • The Suzuki coupling step is critical for the overall efficiency and yield of the synthesis.
  • Condensation reactions with aromatic amines in the presence of triphosgene are efficient and provide high yields.
  • Reduction steps commonly use zinc in acetic acid, which has been found superior to other reducing agents like LiAlH4 or NaBH4 for this transformation.
  • Purification and isolation techniques are standard but must be optimized for scale-up.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Key Starting Materials Substituted iodobenzenes, (5-formylfuran-2-yl)boronic acid, aromatic amines
Catalysts/Agents Pd catalyst (for Suzuki), triphosgene, Zn/AcOH (reduction)
Reaction Types Suzuki cross-coupling, condensation, reduction
Typical Yields 82–93% (condensation), high for Suzuki and reduction steps
Purification Methods Chromatography, crystallization
Scalability Demonstrated on gram scale; potential for scale-up with optimization
Reaction Conditions Mild to moderate temperatures; inert atmosphere for cross-coupling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(Pyridin-4-yl)furan-2-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via reductive amination of 5-(pyridin-4-yl)furan-2-carbaldehyde with ammonia or methylamine under catalytic hydrogenation (e.g., Pd/C at 50–100°C and 1–5 bar H₂). Microwave-assisted Suzuki-Miyaura coupling can also be used for pyridine-furan linkage, achieving yields >80% with Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O .
  • Critical Parameters : Temperature, catalyst loading, and solvent polarity significantly affect reaction efficiency. Purification via silica gel chromatography or HPLC ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms aromatic proton environments (furan δ 6.2–7.4 ppm; pyridine δ 8.2–8.6 ppm) and amine functionality (δ 1.8–2.5 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 174.199 [M+H]⁺) and HRMS validate molecular weight .
  • X-ray Crystallography : Resolves π-π stacking between pyridine and furan rings .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Key Findings :

  • Pyridine Substitution : 4-Pyridyl enhances SIRT2 inhibition (IC₅₀ = 1.2 µM) compared to 3-pyridyl analogs (IC₅₀ = 5.8 µM) due to improved target binding .
  • Amine Functionalization : Methylation (N-CH₃) increases lipophilicity (logP = 1.8 vs. 0.9 for NH₂), enhancing blood-brain barrier penetration in neuroactive studies .
    • Data Contradictions : Some studies report conflicting IC₅₀ values (e.g., 1.2 µM vs. 2.5 µM for SIRT2), attributed to assay variability (fluorescence vs. radiometric methods) .

Q. How does this compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Enzyme Inhibition : Binds SIRT2 via H-bonding (amine to Glu295) and hydrophobic interactions (furan/pyridine with Phe96, Trp97) .
  • Anticancer Activity : Induces apoptosis in HeLa cells (EC₅₀ = 8.7 µM) by upregulating caspase-3 and downregulating Bcl-2 .
    • Validation Tools :
  • Molecular Docking : AutoDock Vina predicts binding affinity (ΔG = −9.2 kcal/mol) .
  • SPR Spectroscopy : Measures real-time binding kinetics (kₐ = 1.3 × 10⁴ M⁻¹s⁻¹; kd = 0.02 s⁻¹) .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Approaches :

  • Standardized Assays : Use orthogonal methods (e.g., ITC and SPR) to cross-validate binding affinities .
  • Cell Line Profiling : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity .
    • Case Study : A 2024 study reconciled conflicting IC₅₀ values by standardizing buffer conditions (pH 7.4 vs. 6.8) and eliminating detergent interference .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • In Vitro :

  • Enzyme Assays : SIRT2 inhibition using fluorogenic substrates (e.g., Ac-Arg-His-Lys-AcK-AMC) .
  • Cell Viability : MTT assays in cancer lines (e.g., IC₅₀ = 10.3 µM in A549) .
    • In Vivo :
  • Xenograft Models : Nude mice with HT-29 tumors (50 mg/kg, oral) show 60% tumor reduction vs. controls .
  • Pharmacokinetics : Plasma t₁/₂ = 3.2 h; Cmax = 1.8 µg/mL .

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